![molecular formula C17H14N2O3 B2475751 3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid CAS No. 934063-51-1](/img/structure/B2475751.png)
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
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Description
Scientific Research Applications
Pharmacological Review of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), have been studied extensively for their pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and antidiabetic activities (Naveed et al., 2018). These compounds, naturally found in green coffee extracts and tea, showcase the potential for a broad range of therapeutic roles due to their ability to modulate lipid metabolism and glucose in metabolic-related disorders.
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, known for their anticancer properties, have received significant attention for their potential as traditional and synthetic antitumor agents. The pharmacological interest in these compounds has grown due to their effectiveness against various types of cancer, underscoring the medicinal value of investigating similar compounds for their anticancer efficacy (De, Baltas, & Bedos-Belval, 2011).
Role of Caffeic Acid in Neuroprotection and Alzheimer's Disease
Caffeic acid and its derivatives have demonstrated significant neuroprotective effects, particularly in models of Alzheimer's disease. These compounds offer potential therapeutic benefits through antioxidant effects and specific mechanisms targeting β-amyloid formation and aggregation (Habtemariam, 2017).
Antioxidant Properties of Hydroxycinnamic Acids
The structure-activity relationships of hydroxycinnamic acids (HCAs) have been explored to generate more potent antioxidant molecules. The presence of an unsaturated bond on the side chain is crucial for their activity, highlighting the importance of structural features in their antioxidant efficacy (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
3-(3-oxo-4-phenylquinoxalin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(21)11-10-14-17(22)19(12-6-2-1-3-7-12)15-9-5-4-8-13(15)18-14/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNXMKDRYFFUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C(C2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Oxo-4-phenyl-3,4-dihydroquinoxalin-2-yl)propanoic acid |
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